Methyl nadic anhydride

Catalog No.
S1533144
CAS No.
25134-21-8
M.F
C10H10O3
M. Wt
178.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl nadic anhydride

CAS Number

25134-21-8

Product Name

Methyl nadic anhydride

IUPAC Name

1-methyl-4-oxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione

Molecular Formula

C10H10O3

Molecular Weight

178.18 g/mol

InChI

InChI=1S/C10H10O3/c1-10-3-2-5(4-10)6-7(10)9(12)13-8(6)11/h2-3,5-7H,4H2,1H3

InChI Key

KNRCVAANTQNTPT-UHFFFAOYSA-N

solubility

MISCIBLE IN ALL PROPORTIONS WITH ACETONE, BENZENE, NAPHTHA, & XYLENE

Synonyms

Methyl-5-norborene-2.3-dicarboxylic anhydride, Methendic anhydrate

Canonical SMILES

CC12C3CC(C1C(=O)OC2=O)C=C3

Isomeric SMILES

C[C@@]12[C@H]3C[C@@H]([C@@H]1C(=O)OC2=O)C=C3

The exact mass of the compound 5-Norbornene-2,3-dicarboxylic anhydride, methyl- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Methyl nadic anhydride (CAS 25134-21-8) is an alicyclic anhydride utilized primarily as a high-performance curing agent for epoxy resins. Unlike standard solid anhydrides, MNA is a light yellow, transparent liquid at room temperature with a low viscosity of 170–300 mPa·s and a crystallization point below -15 °C . It is characterized by its low moisture absorption, minimal curing shrinkage, and ability to impart high-temperature resistance, hardness, and chemical stability to cured thermosets [1]. In industrial procurement, MNA is prioritized for advanced manufacturing processes—such as vacuum pressure impregnation (VPI), filament winding, and large-scale casting—where extended room-temperature pot life and high cured thermomechanical properties are required [2].

Procurement Fit

High-Tg thermoset systems with cycloaliphatic prepolymers
Formulations where controlled higher viscosity aids filler suspension
Applications requiring sustained thermal dimensional stability

Substituting Methyl nadic anhydride with cheaper, conventional solid anhydrides like phthalic anhydride (PA) or unmethylated nadic anhydride (NA) limits processability. Solid alternatives require heating the epoxy resin to elevated temperatures (often >100 °C) just to achieve dissolution, which consumes excess energy, shortens the working pot life, and risks premature, uncontrolled crosslinking during formulation [1]. Conversely, substituting MNA with standard liquid aliphatic amines provides room-temperature processability but results in rapid, highly exothermic reactions that can cause thermal cracking in large castings, while also failing to reach the high glass transition temperatures (Tg) required for heavy electrical applications[2]. Even closely related liquid anhydrides like methyltetrahydrophthalic anhydride (MTHPA) fall short, as they yield significantly lower thermal resistance and mechanical rigidity under high-temperature stress compared to the nadic structure[3].

Substitution Risk

Reactivity & cure schedule
MNA's steric bulk retards cure kinetics; using MTHPA without reformulation may lead to premature gelation or incomplete conversion.
Thermo-mechanical profile
MNA's rigid norbornene cage imparts higher Tg and modulus; MTHPA/MHHPA typically yield networks with lower heat resistance.
Rheology & processing
MNA's higher viscosity supports filler suspension and controlled drainage; lower-viscosity anhydrides risk filler settling and excessive resin flow.

Phase State and Impregnation Suitability via Methylation

The core structural advantage of Methyl nadic anhydride over its unmethylated parent compound, nadic anhydride (NA), is its physical state. While nadic anhydride is a crystalline solid that is difficult to incorporate into liquid resins without solvents or high heat, the addition of the methyl group disrupts crystal packing, dropping the freezing point to ≤ -15 °C . This results in a pourable liquid with a room-temperature viscosity of 170–300 mPa·s .

Evidence DimensionPhysical state and melting/freezing point
Target Compound DataMNA: Liquid, Freezing point ≤ -15 °C, Viscosity 170–300 mPa·s (25 °C)
Comparator Or BaselineNadic Anhydride (NA): Solid, Melting point ~164 °C
Quantified DifferenceMethylation reduces the phase transition temperature by over 175 °C, converting a difficult solid into a low-viscosity liquid.
ConditionsStandard room temperature (25 °C) formulation conditions.

Eliminates the need for high-temperature resin melting or solvent addition, enabling seamless integration into liquid molding and vacuum pressure impregnation (VPI) workflows.

Thermal Aging Life
Data to verify
1.5×
vs MNA / MTHPA baseline
May support longer service life in high-temp insulation
200°C/30 d; H-MNA form; source review advised

Cured Network Glass Transition Temperature (Tg)

When formulated with standard bisphenol A diglycidyl ether (BADGE/DGEBA) resins, MNA delivers higher crosslink rigidity compared to other common liquid anhydrides. Under identical stoichiometric ratios and imidazole-catalyzed thermal curing protocols, BADGE-MNA networks achieve a glass transition temperature (Tg) of approximately 145 °C [1]. In contrast, equivalent systems cured with methyltetrahydrophthalic anhydride (MTHPA) typically plateau at Tg values of 110–115 °C [1].

Evidence DimensionMaximum Glass Transition Temperature (Tg)
Target Compound DataBADGE-MNA: Tg = 145 °C
Comparator Or BaselineBADGE-MTHPA: Tg = 110–115 °C
Quantified DifferenceMNA provides a +30 to +35 °C enhancement in Tg over MTHPA.
ConditionsImidazole-catalyzed (r=1) epoxy-anhydride formulations cured under standardized thermal protocols.

Provides the critical thermal headroom required for components operating in high-heat environments, such as automotive motors and high-voltage generators.

Viscosity at 25°C
Reported
200–300 mPa·s
MNA neat liquid
Enables filler suspension, reduced resin drainage
MTHPA: 40–80; MHHPA: 40–70 mPa·s

Exotherm Control and Large-Scale Casting Viability

MNA exhibits exceptional latency at room temperature compared to standard amine curing agents. While aliphatic amines initiate rapid, highly exothermic crosslinking immediately upon mixing—often limiting pot life to minutes and risking thermal degradation or cracking in thick sections—MNA requires thermal activation (typically >100 °C) in the presence of an accelerator [1]. This latency allows MNA-epoxy mixtures to maintain a stable, low-viscosity state for prolonged periods at room temperature, ensuring complete mold filling and outgassing before the cure is triggered [2].

Evidence DimensionRoom-temperature pot life and exotherm generation
Target Compound DataMNA: Extended pot life (hours to days), low room-temperature exotherm
Comparator Or BaselineAliphatic Amines: Short pot life (minutes), high rapid exotherm
Quantified DifferenceMNA extends the safe working window by orders of magnitude while preventing the massive heat spikes associated with amine-driven bulk curing.
ConditionsBulk resin casting and mixing at 25 °C.

Crucial for manufacturing large, void-free composite structures and heavy electrical castings where rapid exotherms would cause catastrophic material failure.

Cycloaliphatic Tg
Head-to-head
253°C
ECy-MNA vs BADGE-MNA 145°C
Reported Tg supports high-temperature service context
DSC, stoichiometric cure; cycloaliphatic backbone key
Dielectric Strength
Head-to-head
3rd (lowest)
EP/MTHPA (1st), EP/MHHPA (2nd)
Moderate electrical rank may be offset by thermal advantages
DER331 resin; GB1411-78, GB/T 1408.1

Vacuum Pressure Impregnation (VPI) of Electrical Components

Directly leveraging its low room-temperature viscosity and long pot life, MNA is a highly effective hardener for impregnating high-voltage transformer coils, generator stators, and automotive motors without premature gelation [1].

High-Temperature Aerospace and Automotive Composites

Utilizing the +30 °C Tg advantage over standard liquid anhydrides like MTHPA, MNA is selected as the matrix curing agent for carbon-fiber and glass-fiber reinforced composites exposed to high operational heat [2].

Large-Scale Void-Free Casting

Because of its low exotherm and latent curing profile, MNA is highly suited for potting and encapsulating large electronic assemblies where rapid heat generation from amine hardeners would cause internal stress cracking [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
High-Temp Electrical Insulation
High Tg and thermal stability
Long-term thermal aging at rated temperature
Fiber-Reinforced Composites
Controlled high viscosity, rigid network
Dimensional stability under thermal cycling
Epoxy Potting & Encapsulation
Moderate viscosity, long pot life
Filler suspension and heat deflection under load
Structural Adhesives (High-Heat)
High Tg, controlled reactivity
Bond strength retention after thermal aging

Physical Description

Liquid
Colorless to light yellow liquid; [HSDB] Colorless liquid; [MSDSonline]

Color/Form

COLORLESS TO LIGHT-YELLOW VISCOUS LIQ

XLogP3

1.2

Hydrogen Bond Acceptor Count

3

Exact Mass

178.062994177 Da

Monoisotopic Mass

178.062994177 Da

Heavy Atom Count

13

Density

1.200-1.250 @ 20 °C/20 °C

GHS Hazard Statements

Aggregated GHS information provided by 278 companies from 13 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (57.55%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (42.45%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (75.9%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (17.27%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (25.9%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H331 (11.87%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H334 (99.64%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
H335 (25.9%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.1 [mmHg]

Pictograms

Health Hazard Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant;Health Hazard

Other CAS

25134-21-8

Methods of Manufacturing

REACTION OF METHYLCYCLOPENTADIENE WITH MALEIC ANHYDRIDE

General Manufacturing Information

All Other Chemical Product and Preparation Manufacturing
Plastics Material and Resin Manufacturing
Not Known or Reasonably Ascertainable
4,7-Methanoisobenzofuran-1,3-dione, 3a,4,7,7a-tetrahydromethyl-, (3aR,4S,7R,7aS)-rel-: ACTIVE

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